Inosamycin A

CAS No.: 91421-97-5

Cat. No.: VC1760430

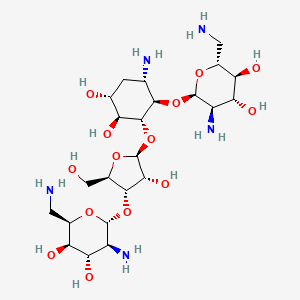

Molecular Formula: C23H45N5O14

Molecular Weight: 615.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91421-97-5 |

|---|---|

| Molecular Formula | C23H45N5O14 |

| Molecular Weight | 615.6 g/mol |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

| Standard InChI | InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

| Standard InChI Key | HNBFTXDNUFWYJV-MXESDJFFSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

| SMILES | C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

| Canonical SMILES | C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Introduction

Chemical Structure and Properties

Inosamycin A is a complex aminoglycoside with the molecular formula C23H45N5O14 and a molecular weight of 615.6 g/mol . The compound is classified as both a glycoside and an amino cyclitol, reflecting its structural complexity and functional diversity . This classification places it within the broader family of aminoglycoside antibiotics, which are characterized by amino-modified sugars connected to an aminocyclitol ring.

The IUPAC name of Inosamycin A is (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol . This exceptionally complex name reflects the multiple stereogenic centers and functional groups present in the molecule. In the scientific literature and databases, Inosamycin A is also referenced by several synonyms including its CAS number 91421-97-5, and alternative designations such as Bu 2659A and BMY-28162 .

Structural Features and Distinctions

What distinguishes Inosamycin A and other inosamycin components from classical aminoglycosides is their unique structural feature: they contain 2-deoxy-scyllo-inosamine in place of 2-deoxystreptamine found in known aminoglycoside antibiotics such as neomycin and paromomycin . This fundamental structural difference contributes significantly to Inosamycin A's distinctive properties, potentially including its lower toxicity profile compared to traditional aminoglycosides like neomycin .

The structure of Inosamycin A was determined through a combination of chemical degradation methods and spectroscopic studies, highlighting the complexity involved in elucidating the structures of natural products . This work revealed a complex pseudo-tetrasaccharide framework with multiple amino and hydroxyl groups that contribute to its biological activity and physicochemical properties.

Physical and Chemical Properties

The physicochemical properties of Inosamycin A reflect its complex structure and multiple functional groups. The following table summarizes key physical and chemical properties of this compound:

These properties collectively determine Inosamycin A's behavior in biological systems, including its solubility, distribution, target binding, and elimination. The presence of multiple amino groups contributes to the compound's basic character, while numerous hydroxyl groups enhance its water solubility and ability to form hydrogen bonds with target biomolecules.

Production and Isolation

Inosamycin A is naturally produced by the soil bacterium Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . This organism belongs to the Streptomyces genus, which is renowned for producing a vast array of bioactive secondary metabolites, including many clinically important antibiotics. The strain was cataloged in the American Type Culture Collection (ATCC) with the accession number 39150, enabling researchers worldwide to access this important antibiotic-producing organism.

The discovery and initial characterization of Inosamycin A and related components were reported in 1985 by Tsunakawa and colleagues in the Journal of Antibiotics . This pioneering work established the production methods, isolation procedures, and preliminary characterization of the inosamycin complex, laying the foundation for subsequent research on these compounds.

Structural Determination

The structural elucidation of Inosamycin A and related components represented a significant analytical challenge due to their complex structures. Researchers employed a combination of chemical degradation methods and spectroscopic techniques to determine the structures of these compounds . This work revealed that all inosamycin components contain 2-deoxy-scyllo-inosamine in place of 2-deoxystreptamine found in traditional aminoglycosides, establishing a key structural distinction for this class of compounds .

The determination of the absolute configuration and stereochemistry of multiple chiral centers in Inosamycin A required sophisticated analytical approaches, highlighting the complexity involved in natural product structure elucidation. This structural work provided the foundation for understanding the structure-activity relationships of the inosamycin complex.

Antimicrobial Activity

Inosamycin A exhibits a broad spectrum of antibacterial activity against various clinically relevant pathogens. Its antimicrobial potency has been established as comparable to that of neomycin, a well-established aminoglycoside antibiotic with extensive clinical use . This similarity in antibacterial activity suggests that Inosamycin A could potentially serve as an alternative to neomycin in certain applications, particularly where its reduced toxicity might offer advantages.

The broad-spectrum activity of Inosamycin A encompasses both Gram-positive and Gram-negative bacteria, reflecting the characteristic antimicrobial profile of aminoglycoside antibiotics. This wide range of activity contributes to the potential value of Inosamycin A as an antibiotic candidate, although its specific efficacy against individual bacterial species would require detailed microbiological evaluation.

Limitations and Resistance

A significant limitation of Inosamycin A's antimicrobial activity is its inactivity against most aminoglycoside-resistant organisms . This finding suggests that despite its unique structural features, Inosamycin A remains vulnerable to established aminoglycoside resistance mechanisms, which may include:

-

Enzymatic modification of the antibiotic structure

-

Alterations in the bacterial ribosome that reduce binding affinity

-

Decreased permeability or increased efflux that reduces intracellular antibiotic concentrations

-

Target modification through methylation of ribosomal RNA

This vulnerability to resistance mechanisms represents a challenge for the potential clinical application of Inosamycin A, particularly in settings where aminoglycoside resistance is prevalent. Understanding the specific interactions between Inosamycin A and resistance mechanisms could inform strategies to overcome these limitations, potentially through structural modifications or combination therapies.

| Step | Process | Significance |

|---|---|---|

| Initial Cellular Interaction | Electrostatic binding to negatively charged components of the bacterial cell envelope | Facilitates concentration of the antibiotic at the cell surface |

| Uptake | Energy-dependent transport across the bacterial membrane | Allows access to intracellular targets; often requires electron transport chain activity |

| Ribosomal Binding | Specific binding to the 16S rRNA of the 30S ribosomal subunit | Primary molecular interaction responsible for antimicrobial activity |

| Conformational Change | Induced structural alterations in the ribosome | Disrupts normal codon-anticodon recognition |

| Protein Synthesis Disruption | Misreading of the genetic code and production of aberrant proteins | Results in non-functional or toxic proteins within the bacterial cell |

| Cellular Death | Accumulation of defective proteins and membrane damage | Ultimate bactericidal effect |

The unique structural features of Inosamycin A, particularly the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine , may influence specific aspects of this mechanism, potentially affecting binding affinity, specificity, or vulnerability to resistance mechanisms. These structural distinctions could also contribute to Inosamycin A's reduced toxicity profile compared to neomycin , possibly through altered interactions with mammalian ribosomes or tissues.

Structure-Activity Relationships

The relationship between the structure of Inosamycin A and its antimicrobial activity represents an important area for investigation. Several structural elements likely contribute to its efficacy and specificity:

-

The positively charged amino groups, which interact electrostatically with negatively charged components of the ribosome

-

The hydroxyl groups, which form hydrogen bonds with specific nucleotides in ribosomal RNA

-

The three-dimensional conformation determined by the rigid aminocyclitol core and attached sugars

-

The unique 2-deoxy-scyllo-inosamine moiety, which distinguishes it from traditional aminoglycosides

Understanding these structure-activity relationships could potentially inform the rational design of derivatives with enhanced properties, such as improved activity against resistant strains or further reduced toxicity.

Toxicity Profile

A particularly noteworthy attribute of Inosamycin A is its favorable toxicity profile compared to similar aminoglycoside antibiotics. Studies have demonstrated that the acute toxicity of Inosamycin A is significantly lower than that of neomycin, with measurements indicating approximately one-third the toxicity level of this widely used aminoglycoside . This substantial reduction in toxicity represents a potentially important advantage for Inosamycin A in both research and potential therapeutic applications.

Aminoglycoside antibiotics are generally associated with significant toxicity concerns, particularly nephrotoxicity (kidney damage) and ototoxicity (hearing loss). These side effects can limit the clinical utility of aminoglycosides, necessitating careful monitoring and dosage adjustment, especially during prolonged treatment courses. The reduced toxicity of Inosamycin A suggests it may present a safer alternative to traditional aminoglycosides, although comprehensive toxicological studies would be necessary to fully characterize its safety profile.

Structural Basis for Reduced Toxicity

The reduced toxicity of Inosamycin A compared to neomycin likely stems from its distinctive structural features, particularly the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine found in traditional aminoglycosides . This structural difference may influence several factors that contribute to aminoglycoside toxicity:

-

Altered binding affinity for mammalian ribosomes, potentially reducing interference with eukaryotic protein synthesis

-

Modified interactions with tissues that are typically susceptible to aminoglycoside toxicity, such as kidney proximal tubule cells or cochlear hair cells

-

Different pharmacokinetic properties affecting distribution to sensitive tissues

-

Reduced accumulation in toxicity-sensitive cellular compartments such as the endoplasmic reticulum or mitochondria

Understanding the precise structural basis for Inosamycin A's reduced toxicity could potentially inform the development of other aminoglycosides with improved safety profiles, addressing a significant limitation of this important antibiotic class.

Comparison with Other Aminoglycoside Antibiotics

Inosamycin A shares structural and functional similarities with other aminoglycoside antibiotics but also possesses distinctive features that differentiate it from these compounds. Comparative analysis provides insights into the unique properties of Inosamycin A and its relationship to the broader aminoglycoside family.

Structural and Functional Comparison

The following table provides a comprehensive comparison of Inosamycin A with related aminoglycoside antibiotics:

This comparison highlights the unique position of Inosamycin A within the aminoglycoside family. While sharing the broad-spectrum activity characteristic of this antibiotic class , Inosamycin A's structural distinction—the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine —appears to confer a significant advantage in terms of reduced toxicity without compromising antimicrobial efficacy.

Clinical and Research Implications

The comparative properties of Inosamycin A have several implications for both research and potential clinical applications:

-

The combination of broad-spectrum activity comparable to neomycin with reduced toxicity suggests potential advantages for applications where aminoglycoside toxicity is a limiting factor.

-

The shared vulnerability to resistance mechanisms affecting traditional aminoglycosides indicates that Inosamycin A would face similar challenges in clinical settings where aminoglycoside resistance is prevalent.

-

The unique structural features of Inosamycin A provide opportunities for structure-activity relationship studies to better understand the molecular basis for aminoglycoside activity and toxicity.

-

Comparison with other aminoglycosides could inform the development of semi-synthetic derivatives with optimized properties, potentially combining the reduced toxicity of Inosamycin A with enhanced activity against resistant strains.

These comparative insights position Inosamycin A as both an interesting research tool for understanding aminoglycoside structure-function relationships and a potential template for developing improved aminoglycoside antibiotics.

Research Applications and Future Perspectives

Inosamycin A presents numerous opportunities for both basic research and potential therapeutic development. Its unique structural features, broad-spectrum antimicrobial activity, and reduced toxicity profile compared to neomycin position it as a compound of significant scientific interest. Several research applications and future directions warrant exploration to fully realize the potential of this distinctive aminoglycoside.

Current Research Applications

Inosamycin A serves as a valuable tool for various research applications:

| Research Area | Potential Applications of Inosamycin A |

|---|---|

| Structural Biology | Investigating aminoglycoside-ribosome interactions and binding specificity |

| Medicinal Chemistry | Template for designing new aminoglycoside derivatives with enhanced properties |

| Resistance Mechanisms | Studying the molecular basis of aminoglycoside resistance |

| Comparative Toxicology | Understanding structure-toxicity relationships in aminoglycosides |

| Microbial Physiology | Probing bacterial protein synthesis and stress responses |

These research applications contribute to our fundamental understanding of antibiotic mechanisms, bacterial physiology, and the molecular basis for drug toxicity. Insights gained from such studies could inform broader antibiotic development efforts beyond the specific context of Inosamycin A.

Future Research Directions

Several promising research directions could extend our understanding of Inosamycin A and enhance its potential applications:

-

Deta

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume